Citronellyl cinnamate

Description

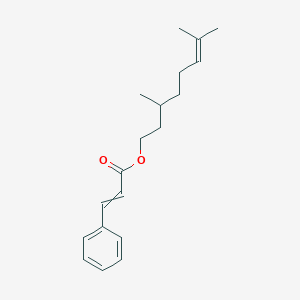

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-enyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-16(2)8-7-9-17(3)14-15-21-19(20)13-12-18-10-5-4-6-11-18/h4-6,8,10-13,17H,7,9,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXKQELDKDGFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884476 | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10482-79-8 | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10482-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Evolution of Research Trajectories in Citronellyl Cinnamate Studies

The study of citronellyl cinnamate (B1238496) has progressed from fundamental identification and synthesis to more sophisticated investigations into its biocatalytic production and potential applications beyond the fragrance industry.

Early research primarily focused on the chemical synthesis and characterization of citronellyl cinnamate for its use in perfumery. Traditional methods involved direct esterification of citronellol (B86348) with cinnamic acid using chemical catalysts, or reactions involving cinnamoyl chloride. chemicalbook.com These foundational studies established the compound's basic properties and its identity as a floral and balsamic fragrance ingredient.

A significant shift in research occurred with the advent of biocatalysis. Recognizing the growing demand for natural and sustainable products in the flavor and fragrance industry, researchers began exploring enzymatic routes for the synthesis of this compound. mdpi.comresearchgate.netacs.org This "green chemistry" approach utilizes lipases as catalysts, offering advantages such as milder reaction conditions and higher selectivity, which can be seen in kinetic studies of its production. researchgate.net The focus on enzymatic synthesis represents a major evolution, moving from purely chemical processes to more environmentally benign and economically viable methods. rsc.orgnih.govnih.govacs.orgacs.org

More recent research trajectories are beginning to explore the broader biological activities of cinnamates, including this compound. Studies on various cinnamic acid esters have revealed potential applications in pharmacology and agriculture, such as antimicrobial, antioxidant, and insecticidal properties. scispace.commdpi.commdpi.comresearchgate.netnih.govresearchgate.net While specific research on this compound in these areas is still emerging, the broader investigation into the bioactivity of cinnamates points towards a new and expanding frontier for this compound.

Critical Assessment of Historical and Contemporary Research Paradigms

The paradigms governing research into citronellyl cinnamate (B1238496) have mirrored broader trends in chemical and biological sciences, moving from a reductionist focus on synthesis to a more holistic and application-driven approach.

Historical Research Paradigm: The classical paradigm was largely defined by synthetic organic chemistry. The primary goal was the efficient production of the molecule. Methods like Fischer-Speier esterification and the use of reactive derivatives like cinnamoyl chloride were the standard. nsf.govorgsyn.org While effective in producing the compound, these methods often required harsh conditions and could lead to byproducts, necessitating extensive purification. The analytical techniques of the time, such as basic spectroscopy, were sufficient for identification but offered limited insight into the subtle nuances of the compound's behavior and potential interactions.

Contemporary Research Paradigm: The current research paradigm is characterized by a multidisciplinary and sustainable approach. The rise of biocatalysis marks a significant shift, emphasizing process optimization, enzyme kinetics, and the use of renewable resources. scielo.brresearchgate.netasianpubs.org This paradigm is not only concerned with the synthesis of citronellyl cinnamate but also with the efficiency and environmental impact of the production process. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and detailed mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are now standard for both reaction monitoring and final product characterization. nih.gov

Furthermore, the contemporary paradigm is increasingly influenced by the fields of biotechnology and pharmacology. The exploration of enzymatic synthesis from plant-derived precursors and the investigation of the biological activities of cinnamates reflect a move towards understanding and harnessing the compound's function in biological systems. mdpi.comnih.govnih.gov This contrasts sharply with the historical focus, which was almost exclusively on its organoleptic properties for the fragrance industry. nih.gov

Interdisciplinary Significance and Research Gaps

Catalytic Strategies for Esterification: Innovations and Efficiencies

The esterification of citronellol and cinnamic acid is typically a catalyzed reaction, essential for achieving practical conversion rates. The choice of catalyst—whether homogeneous, heterogeneous, or enzymatic—profoundly influences the reaction's efficiency, selectivity, and environmental footprint.

Traditional synthesis of this compound often involves direct esterification using a catalyst in a homogeneous phase, where the catalyst is dissolved in the reaction medium. chemicalbook.comchemicalbook.com This method frequently employs strong mineral acids, such as sulfuric acid, which act as proton donors to activate the carbonyl group of the cinnamic acid, facilitating nucleophilic attack by citronellol. The process is often conducted under azeotropic conditions to remove water, the byproduct of the reaction, thereby shifting the equilibrium towards the product and maximizing yield. chemicalbook.com

Innovations in homogeneous catalysis aim to overcome the drawbacks of using corrosive and difficult-to-remove mineral acids. A significant advancement is the use of milder Lewis acid catalysts. For instance, Tin(II) chloride dihydrate (SnCl₂·2H₂O) has been demonstrated as a stable and water-tolerant Lewis acid for the esterification of β-citronellol with acetic acid at room temperature under solvent-free conditions, achieving high conversion (approximately 88%) and selectivity (around 99%). rsc.org This approach represents an attractive, Brønsted acid-free alternative that avoids the need for product neutralization steps common in mineral acid-catalyzed processes. rsc.org Such methodologies are readily adaptable for the synthesis of this compound, offering a pathway that is less corrosive and generates less waste.

Heterogeneous catalysis is a cornerstone of sustainable chemical production, offering solutions to many of the problems associated with homogeneous systems. nih.govmpg.de In this approach, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This configuration simplifies catalyst recovery and reuse, prevents contamination of the product, and reduces waste, aligning with the principles of green chemistry. researchgate.net

For ester syntheses similar to that of this compound, various solid acid catalysts have proven effective. Ion-exchange resins, such as Lewatit® GF 101, have been successfully used in the synthesis of geranyl acetate (B1210297) from geraniol (B1671447) and acetic anhydride. researchgate.net Zeolites, which are crystalline aluminosilicates with well-defined pore structures and acidic sites, are another important class of heterogeneous catalysts. Bifunctional Ir/Beta zeolite catalysts, for example, have been used in the one-pot conversion of citronellal (B1669106) to menthol, demonstrating the utility of zeolites in transformations of terpene-derived molecules. researchgate.net These solid catalysts can be applied to the esterification of citronellol and cinnamic acid, offering a more sustainable and industrially viable production route by enabling continuous processes and minimizing downstream processing steps. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and highly selective method for ester synthesis. nih.gov Lipases (triacylglycerol hydrolases, EC 3.1.1.3), in particular, are widely used due to their ability to function in non-aqueous environments, their broad substrate specificity, and their high selectivity (chemo-, regio-, and enantioselectivity) under mild reaction conditions. researchgate.netproceedings.science This avoids the need for protecting groups that are often required in traditional chemical synthesis involving sensitive molecules like citronellol, which possesses a double bond. sci-hub.se

The enzymatic synthesis of this compound has been successfully demonstrated using immobilized lipases, which enhances enzyme stability and allows for easy recovery and reuse. The most commonly used biocatalyst for this purpose is Novozym 435, which is lipase (B570770) B from Candida antarctica immobilized on an acrylic resin. researchgate.net Research has shown that near-complete conversion of citronellol (98%) and geraniol (99%) into their respective cinnamates can be achieved in 48 hours using Novozym 435. sci-hub.se Another study utilizing the lipase NS 88011 reported conversion rates of 58.7% for this compound and 69.0% for geranyl cinnamate. scielo.br The efficiency of these enzymatic reactions is influenced by several factors, including temperature, substrate molar ratio, enzyme concentration, and the choice of solvent. sci-hub.seresearchgate.net

| Enzyme | Substrates | Molar Ratio (Acid:Alcohol) | Solvent | Temp. (°C) | Enzyme Conc. (% w/w) | Time (h) | Conversion (%) | Source |

|---|---|---|---|---|---|---|---|---|

| Novozym 435 | Cinnamic Acid / Citronellol & Geraniol | 3:1 | Heptane (B126788) | 70 | 15 | 48 | 98 (Citronellyl), 99 (Geranyl) | sci-hub.se |

| NS 88011 | Cinnamic Acid / Citronella Oil (Citronellol & Geraniol) | 3:1 | Heptane | 70 | 15 | 52 | 58.7 (Citronellyl), 69.0 (Geranyl) | scielo.br |

| Lipozyme TLIM | Cinnamic Acid / Ethanol | Not specified | Isooctane | 40 | Not specified | >24 | 86 (Ethyl) | medcraveonline.com |

Green Chemistry Principles in this compound Synthesis

The 12 Principles of Green Chemistry provide a framework for designing chemical products and processes that are more environmentally benign. nih.gov The synthesis of this compound is increasingly being adapted to align with these principles, focusing on waste prevention, energy efficiency, and the use of safer solvents and processes. nih.govresearchgate.net

One of the key principles of green chemistry is the reduction or elimination of solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. nih.govresearchgate.net Solvent-free reaction conditions are therefore highly desirable.

The synthesis of flavor esters from terpene alcohols has been successfully carried out in solvent-free systems. For example, the esterification of geraniol and citronellol with oleic and propionic acids using Novozym 435 has achieved conversions of approximately 90% without any solvent. researchgate.net In such systems, one of the liquid reactants can act as the solvent, a process known as solvolysis. scielo.br Chemical catalysis can also be adapted for solvent-free conditions; the aforementioned synthesis of citronellyl acetate using SnCl₂·2H₂O was performed without a solvent. rsc.org These methodologies are directly applicable to this compound production, offering a greener route that minimizes waste, reduces separation costs, and improves process safety.

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. rsc.org This technology enables superior control over reaction parameters such as temperature and mixing, leading to faster reaction times, higher yields, and improved safety, particularly for highly exothermic reactions. beilstein-journals.org

The application of flow chemistry is particularly well-suited for catalytic processes, including the synthesis of flavor and fragrance compounds. Continuous flow enzymatic synthesis has been demonstrated for citronellyl propionate, where the reaction was carried out using an immobilized lipase in supercritical carbon dioxide (scCO₂), a green solvent alternative. um.esrsc.org This approach allows for efficient production and easy separation of the product from the catalyst and the solvent. rsc.org Adopting a similar flow chemistry approach for the synthesis of this compound, whether with heterogeneous or enzymatic catalysts, could lead to a highly efficient, scalable, and sustainable manufacturing process. beilstein-journals.org

Mechanistic Investigations of Esterification Reactions

Transition State Analysis in this compound Formation

The transition state is a fleeting, high-energy molecular arrangement that reactants must pass through to become products. While specific experimental transition state analysis for the enzymatic synthesis of this compound is not extensively documented in publicly available research, insights can be drawn from the general principles of lipase-catalyzed esterification.

In a lipase-catalyzed reaction, the formation of this compound proceeds through a series of steps involving a catalytic triad (B1167595) (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. The process is initiated by the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of cinnamic acid, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" within the active site. Subsequently, the intermediate collapses, releasing a molecule of water and forming an acyl-enzyme complex. Finally, citronellol enters the active site and its hydroxyl group attacks the carbonyl carbon of the acyl-enzyme complex, leading to the formation of a second tetrahedral intermediate, which then breaks down to release the this compound ester and regenerate the free enzyme.

The transition states in this multi-step process are high-energy, short-lived species. Their structures are crucial in determining the reaction's activation energy. Computational modeling and quantum mechanical calculations are powerful tools used to elucidate the geometry and energy of these transition states, providing a theoretical framework for understanding enzyme catalysis and designing more efficient biocatalysts.

Kinetic Studies of Synthetic Pathways

Kinetic studies are essential for quantifying the rate of a reaction and understanding how it is influenced by various parameters such as substrate concentration, temperature, and enzyme concentration. For the enzymatic synthesis of citronellyl esters, including those similar to this compound, the Ping-Pong Bi-Bi mechanism is frequently proposed.

This two-substrate, two-product mechanism involves the binding of the first substrate (cinnamic acid) to the enzyme, followed by the release of the first product (water), and then the binding of the second substrate (citronellol) and the release of the second product (this compound). Kinetic models based on this mechanism can be used to predict reaction rates under different conditions.

For instance, a study on the simultaneous transesterification of geraniol and citronellol suggested that the reaction kinetics could be described by either a Ternary Complex (TC) or a Ping-Pong Bi-Bi (PPBB) mechanism, with the data showing a slightly better fit for the TC model in some cases. In the synthesis of citronellyl acetate, another closely related ester, a Ping-Pong Bi-Bi mechanism with inhibition by citronellol was identified. acs.org These findings suggest that the synthesis of this compound likely follows a similar complex kinetic behavior, where high concentrations of the alcohol substrate might lead to enzyme inhibition.

A study on the enzymatic synthesis of geranyl cinnamate, a structurally similar ester, investigated the effect of substrate molar ratio and enzyme concentration, providing valuable data for kinetic modeling. researchgate.net The reaction to produce citronellyl and geranyl cinnamates from citronella essential oil and cinnamic acid using Novozym 435 showed high conversion rates of 58.7% and 69.0%, respectively, under specific conditions. researchgate.net

| Kinetic Model | Description | Relevance to this compound |

| Ping-Pong Bi-Bi | A two-substrate mechanism where one product is released before the second substrate binds. | Frequently proposed for lipase-catalyzed esterifications of similar terpene alcohols. acs.org |

| Ternary Complex (Ordered Bi-Bi) | A mechanism where both substrates bind to the enzyme to form a ternary complex before any product is released. | Found to be a possible mechanism in the transesterification of citronellol. |

Process Optimization and Scale-Up Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to industrial production requires careful optimization of various process parameters to ensure economic viability, sustainability, and consistent product quality.

Key parameters that are typically optimized in the synthesis of this compound include:

Temperature: Enzyme activity and reaction rate generally increase with temperature up to an optimum, beyond which the enzyme starts to denature. For lipase-catalyzed reactions, this optimum often lies between 40°C and 70°C. researchgate.net

Substrate Molar Ratio: The ratio of cinnamic acid to citronellol can significantly impact the reaction equilibrium and yield. An excess of one reactant is often used to drive the reaction towards product formation, but can also lead to substrate inhibition, particularly with the alcohol. acs.org

Enzyme Loading: The concentration of the biocatalyst affects the reaction rate. Higher enzyme loading can lead to faster reactions but also increases costs. Finding the optimal enzyme concentration is a critical economic consideration.

Solvent: The choice of solvent can influence substrate solubility, enzyme stability, and activity. While solvent-free systems are often preferred for their green credentials, organic solvents like hexane (B92381) or heptane can sometimes improve reaction performance. researchgate.net

Water Content: In enzymatic esterification, water is a byproduct. Its removal from the reaction medium, for example, by using molecular sieves or azeotropic distillation, can shift the equilibrium towards the formation of the ester and increase the yield.

The table below summarizes typical ranges for process parameters in the enzymatic synthesis of similar terpenyl esters, which can serve as a starting point for the optimization of this compound production.

| Parameter | Typical Range/Value | Rationale/Consideration |

| Temperature | 40 - 70 °C | Balances reaction rate and enzyme stability. researchgate.net |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 3:1 | An excess of the acid can drive the reaction forward. researchgate.net |

| Enzyme Concentration (w/w of substrates) | 5 - 15% | Higher concentration increases rate but also cost. researchgate.net |

| Solvent | Heptane, Hexane, or Solvent-free | Heptane has been shown to be effective. researchgate.net Solvent-free is a greener alternative. |

| Agitation Speed | 150 - 250 rpm | Ensures proper mixing and reduces mass transfer limitations. |

Successful scale-up also involves the selection of an appropriate reactor configuration, such as a batch reactor, packed-bed reactor, or continuous stirred-tank reactor, each with its own advantages and disadvantages in terms of operational complexity, efficiency, and cost.

Phytochemical Investigations of this compound in Plant Metabolomes

This compound is an ester formed from the terpenoid alcohol citronellol and the phenylpropanoid-derived cinnamic acid. Its presence in the plant kingdom is dependent on the co-occurrence and esterification of these two precursors.

Taxonomic Distribution and Chemotypic Variations

Direct phytochemical analysis specifically identifying this compound in a wide range of plants is limited in the available literature. However, its occurrence can be inferred by examining the distribution of its precursors and related compounds. The compound is an aromatic monoterpenoid. Its close analog, citronellyl acetate, has been identified in the essential oils of various plants, including Eucalyptus citriodora and other Eucalyptus species, suggesting the presence of citronellol-esterifying enzyme systems in these plants. tomsic.co.jpresearchgate.net

The existence of "chemotypes"—genetically distinct populations within a species that produce different profiles of secondary metabolites—is critical to understanding the distribution of this compound. The genus Ocimum (basil) is a prime example, with established chemotypes rich in phenylpropanoids, including methyl cinnamate and estragole (B85927) (methyl chavicol). nih.govmdpi.comscielo.brresearchgate.net For instance, Ocimum americanum has been identified as a methyl cinnamate chemotype, while certain genotypes of O. basilicum and O. gratissimum also produce significant quantities of cinnamates. nih.govmdpi.comnih.gov Similarly, a cinnamate chemotype has been noted in Eucalyptus olida, where (E)-methyl cinnamate can constitute up to 99% of its essential oil. csu.edu.au The presence of both a cinnamate-producing pathway and a terpenoid pathway (which produces citronellol) in these genera makes them potential, albeit not confirmed, sources of this compound.

The Lauraceae family, particularly the genus Cinnamomum, is well-known for producing cinnamic acid and its derivatives. nih.govwikipedia.org While cinnamaldehyde (B126680) is often the most famous constituent, various cinnamates are also present. nih.gov Studies on wild Sri Lankan Cinnamomum species have identified citronellol as a component in their essential oils, indicating that the necessary precursors for this compound synthesis are present within the same plant. researchgate.net

| Genus | Species/Cultivar | Relevant Compound(s) Reported | Significance | Citations |

|---|---|---|---|---|

| Ocimum | O. americanum, O. basilicum | Methyl cinnamate (chemotype) | Demonstrates strong genetic capacity for cinnamate synthesis. | nih.govmdpi.comscielo.br |

| Eucalyptus | E. olida, E. citriodora | (E)-methyl cinnamate (chemotype), Citronellol, Citronellyl acetate | Co-occurrence of high levels of cinnamates and citronellol derivatives. | tomsic.co.jpcsu.edu.au |

| Cinnamomum | C. citriodorum, C. dubium | Cinnamic acid derivatives, Citronellol, Geraniol | Contains both necessary precursors for ester formation. | researchgate.net |

Environmental Factors Influencing this compound Accumulation

The accumulation of this compound is indirectly but significantly influenced by environmental factors that regulate the biosynthesis of its terpenoid and phenylpropanoid precursors. researchgate.net Abiotic stresses such as light intensity, temperature, and water availability can alter the metabolic flux towards these pathways. nih.govnih.gov

Light: Phenylpropanoid biosynthesis is highly responsive to light. High light intensity generally promotes the activity of key enzymes like phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), leading to increased production of cinnamic acid and its derivatives. researchgate.net In sweet basil, increasing radiation intensity has been shown to increase the concentration of both terpenoids (linalool) and phenylpropanoids (eugenol). frontiersin.org

Temperature: Temperature affects the volatility and synthesis of plant metabolites. Higher temperatures can increase the vapor pressure and emission of stored terpenes. nih.gov In some species, elevated temperatures lead to an increase in the production of phenolic compounds, while in others it can cause a decrease. nih.gov For instance, in castor beans, increased temperature led to higher concentrations of phenylalanine, a direct precursor for the phenylpropanoid pathway. nih.gov

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is a classic esterification reaction, bringing together precursors from two of the major plant secondary metabolism pathways: the terpenoid pathway (yielding citronellol) and the phenylpropanoid pathway (yielding cinnamic acid). mdpi.comnih.gov

Identification and Characterization of Relevant Esterases/Transferases

The formation of the ester bond in this compound is catalyzed by enzymes belonging to the carboxylesterase or acyltransferase families. While the specific enzyme responsible for this reaction in planta has not been definitively isolated and characterized, extensive research into the synthesis of related flavor esters points towards the capabilities of certain lipases and esterases.

Lipases (EC 3.1.1.3), particularly those from microbial sources, are highly effective biocatalysts for this type of reaction. researchgate.net They are known to catalyze esterification in low-water environments. researchgate.net Studies have demonstrated that immobilized lipases, such as Novozym 435 (from Candida antarctica), can achieve near-complete conversion of citronellol and cinnamic acid into their corresponding esters, this compound and geranyl cinnamate. researchgate.net Kinetic studies of similar reactions, such as the synthesis of cinnamyl butyrate (B1204436) or citronellyl esters, suggest the reaction follows a Ping-Pong Bi-Bi mechanism, where the enzyme binds first to one substrate (e.g., the acid) before releasing a product and binding to the second substrate (the alcohol). researchgate.netnih.gov

Genetic Regulation of Biosynthetic Pathways

The production of this compound relies on the coordinated genetic regulation of two separate and complex biosynthetic pathways.

Phenylpropanoid Pathway (Cinnamic Acid): This pathway begins with the amino acid L-phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) is a critical, often rate-limiting, step that converts phenylalanine to trans-cinnamic acid. uga.edu The subsequent enzyme, cinnamate 4-hydroxylase (C4H) , further modifies the molecule. researchgate.net The genes encoding these enzymes are tightly regulated and are known to be induced by various developmental and environmental signals, such as light, wounding, and pathogen attack. nih.gov Their expression is controlled by a network of transcription factors, including those from the MYB and bZIP families, which bind to specific regulatory elements in the gene promoters. nih.gov

Terpenoid Pathway (Citronellol): Citronellol, a monoterpenoid, is synthesized from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). In plants, these precursors are produced via two pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. mdpi.com Key enzymes include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) in the MEP pathway and HMG-CoA reductase (HMGR) in the MVA pathway. The C10 precursor, geranyl diphosphate (GPP), is formed by GPP synthase (GPPS) and is then converted into various monoterpenes, including citronellol, by specific monoterpene synthases (TPS). The expression of these genes is also regulated by transcription factors, including AP2/ERF, MYB, and WRKY families, in response to developmental and environmental cues. mdpi.com

The synthesis of this compound thus requires the plant to express the necessary genes from both pathways simultaneously in the same cellular location, along with an appropriate ester-forming enzyme.

Microbial and Enzymatic Biotransformation of this compound Precursors

Biotransformation offers an alternative to chemical synthesis for producing natural flavor and fragrance compounds. researchgate.net This involves using whole microbial cells or isolated enzymes to convert precursors into desired products.

Research has shown that fungi, such as species of Aspergillus and Penicillium, are capable of transforming terpenoids and phenylpropanoids. longdom.orgnih.govmdpi.com For example, the fungus Colletotrichum acutatum can reduce trans-cinnamic acid to cinnamyl alcohol and then esterify it to cinnamyl acetate. researchgate.net The fungus Rhizopus oryzae has been used to transform citronellol into various hydroxylated derivatives. longdom.org These studies demonstrate the inherent enzymatic machinery within fungi to modify both precursor molecules.

More direct and efficient production has been achieved using isolated enzymes. Lipase-catalyzed esterification is a well-established method for producing flavor esters. scielo.brresearchgate.net A study on the enzymatic esterification of citronella essential oil, which is rich in citronellol and geraniol, with cinnamic acid demonstrated the effectiveness of this approach. Using the immobilized lipase Novozym 435, researchers achieved a 98% conversion of citronellol to this compound after 48 hours under optimized conditions (70°C, 3:1 acid/alcohol molar ratio). researchgate.net This highlights the high efficiency and specificity of lipases for synthesizing this target compound from its natural precursors.

| Biocatalyst | Substrates | Product(s) | Key Findings | Citations |

|---|---|---|---|---|

| Lipase (Novozym 435) | Citronellol, Cinnamic Acid | This compound | Achieved 98% conversion after 48 hours at 70°C. | researchgate.net |

| Colletotrichum acutatum (fungus) | trans-Cinnamic acid | Cinnamyl alcohol, Cinnamyl acetate | Demonstrates a fungal pathway for reducing and esterifying cinnamic acid. | researchgate.net |

| Rhizopus oryzae (fungus) | Citronellol | 7-hydroxy citronellol, Rose oxide | Shows fungal ability to modify the citronellol backbone. | longdom.org |

| Lipase (Novozym 435) | Citronellol, Various fatty acids | Citronellyl esters (e.g., propionate, laurate) | Demonstrates broad applicability of lipase for citronellol esterification. | scielo.br |

Directed Biocatalysis for Modified Structures

Directed biocatalysis involves the engineering of enzymes to improve their function or alter their specificity for creating novel or modified chemical structures. While specific examples of using this technique to create analogs of this compound are not widely reported, the principles are directly applicable to the enzymes used in its synthesis.

Lipases, the primary biocatalysts for producing this compound, are frequent targets for protein engineering through methods like directed evolution and rational design. acs.org

Rational Design: This approach uses knowledge of an enzyme's three-dimensional structure and catalytic mechanism to predict beneficial mutations. cosmileeurope.eu For instance, by modeling the active site of the lipase that binds citronellol and cinnamic acid, researchers could identify specific amino acid residues to mutate. Altering these residues could change the enzyme's substrate specificity, potentially allowing it to accept different alcohols (e.g., other terpene alcohols) or acyl donors (e.g., substituted cinnamic acids). This would enable the synthesis of a library of novel cinnamate esters with modified structures and potentially different fragrance or functional properties.

Directed Evolution: This method mimics natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis and then screening them for a desired property, such as enhanced activity or the ability to catalyze a new reaction. This technique could be used to evolve a lipase to more efficiently couple citronellol with a modified cinnamic acid derivative that the wild-type enzyme does not readily accept, thereby producing a modified this compound structure.

These strategies represent a powerful platform for expanding the chemical diversity of fragrance and flavor compounds beyond what is readily available from natural synthesis or standard biotransformation. plantprotection.pl

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering aims to rewire the metabolism of a host organism, such as Escherichia coli or Saccharomyces cerevisiae, to overproduce a target chemical. acs.org While the complete metabolic engineering of a microbe for this compound production has not been detailed, a clear strategy can be outlined based on the successful production of its precursors.

The core of the strategy involves creating a microbial strain that can efficiently supply both citronellol and cinnamic acid and then catalyzing their final condensation.

Enhanced Cinnamic Acid Production: The production of cinnamic acid in E. coli is well-established. This involves engineering the shikimate pathway, which produces aromatic amino acids. Key steps include:

Overexpressing genes to increase the flux from central carbon metabolism towards the shikimate pathway.

Introducing a heterologous phenylalanine ammonia-lyase (PAL) gene to convert the intracellular L-phenylalanine into trans-cinnamic acid. nih.gov

Enhanced Citronellol Production: The biosynthesis of terpenoids like citronellol occurs via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. frontiersin.org To enhance citronellol production, one would:

Engineer the chosen pathway (MVA or MEP) to increase the supply of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Introduce a geranyl diphosphate (GPP) synthase to produce the C10 monoterpene precursor.

Implement the multistep enzymatic cascade that converts GPP to citronellol, involving reductases and dehydrogenases similar to those found in plants. oup.comoup.com

Final Esterification Step: With both precursors being produced within the same cell, the final step requires introducing a gene for an enzyme capable of esterifying them. An alcohol acyltransferase (AAT) or a suitable lipase with high activity inside the cell would be expressed to catalyze the formation of this compound from the engineered precursor pools.

This integrated approach allows for the sustainable and high-titer production of the target ester from simple carbon sources like glucose, bypassing the reliance on plant-derived raw materials.

Data Tables

Table 1: Reaction Conditions for Enzymatic Synthesis of this compound

This table summarizes the conditions used in a study that achieved 98% conversion of citronellol to this compound. nih.gov

| Parameter | Value |

| Enzyme | Novozym 435 (Immobilized Lipase) |

| Substrates | Citronella Essential Oil (as source of Citronellol), Cinnamic Acid |

| Molar Ratio (Cinnamic Acid:Alcohol) | 3:1 |

| Enzyme Concentration | 15% (w/w of substrates) |

| Temperature | 70 °C |

| Reaction Time | 48 hours |

Advanced Biological and Biochemical Investigations of Citronellyl Cinnamate

In Vitro Bioactivity Profiling and Screening Methodologies

The in vitro evaluation of citronellyl cinnamate (B1238496) has unveiled a spectrum of biological activities, ranging from antioxidant and antimicrobial effects to cellular interactions. These investigations employ a variety of established screening methodologies to quantify the compound's efficacy.

Antioxidant Mechanisms and Radical Scavenging Assays

While direct and extensive antioxidant data for citronellyl cinnamate is not widely published, the antioxidant potential of cinnamic acid and its derivatives is well-documented, suggesting that this compound may exhibit similar properties. The antioxidant activity of these compounds is often attributed to their chemical structure, particularly the presence of a phenyl group and a double bond in the cinnamic acid moiety, which can participate in stabilizing free radicals.

Commonly employed assays to evaluate antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, with the activity often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals). For instance, various cinnamic acid esters have demonstrated significant DPPH scavenging activity. tjpr.orgnih.govajol.infomdpi.com While one study noted that geranyl cinnamate, a closely related compound, did not exhibit antioxidant activity, further specific testing on this compound is warranted to conclusively determine its antioxidant profile. researchgate.net

The potential antioxidant mechanism of this compound would likely involve the donation of a hydrogen atom from the allylic position of the citronellyl moiety or the cinnamate portion of the molecule to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting radical formed on the this compound molecule would be stabilized by resonance.

Table 1: Common Radical Scavenging Assays for Antioxidant Activity

| Assay | Principle | Measurement |

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. | Spectrophotometric measurement of the decrease in absorbance at a specific wavelength. |

| ABTS | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decolorization of the solution. | Spectrophotometric measurement of the decrease in absorbance at a specific wavelength. |

Enzyme Inhibition Studies: Targeting Specific Biochemical Pathways

The investigation of enzyme inhibition is crucial for identifying potential therapeutic applications of a compound. Cinnamic acid and its derivatives have been shown to inhibit various enzymes, including tyrosinase and lipase (B570770). researchgate.netmdpi.comnih.gov

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Cinnamic acid derivatives have demonstrated the ability to inhibit tyrosinase, suggesting a potential application for this compound in this area. researchgate.net Similarly, pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats, and its inhibition is a target for anti-obesity drugs. The inhibitory activity of cinnamates on lipase suggests that this compound could also be explored for this purpose. nih.gov

The mechanism of enzyme inhibition by these compounds can be competitive, non-competitive, or uncompetitive, depending on how they interact with the enzyme and its substrate. This interaction is often studied through kinetic analyses to determine the inhibition constant (Ki), which quantifies the inhibitor's potency. While specific studies on this compound's enzyme inhibitory activity are not extensively available, the known activities of its parent compounds and related esters provide a strong rationale for its investigation against these and other enzymatic targets.

Cellular Bioactivity in Non-Human Cell Lines

The cytotoxicity of this compound has been evaluated in vitro. In a study by Cansian et al. (2020), an esterified oil containing 98% this compound and 99% geranyl cinnamate was tested for its cytotoxicity against monkey kidney epithelial cells (Vero). The study reported the superiority of the esterified oil in terms of cytotoxicity, indicating a potential for biological activity at the cellular level. cabidigitallibrary.org

Further research on various non-human cell lines is necessary to fully characterize the cellular bioactivity of this compound and to understand its mechanisms of action, which could include the induction of apoptosis or necrosis.

Table 2: Cytotoxicity of Esterified Oil Containing this compound

| Cell Line | Compound | Activity | Reference |

| Monkey Kidney Epithelial (Vero) | Esterified oil (98% this compound, 99% geranyl cinnamate) | Showed superiority in cytotoxicity compared to unesterified oil. | cabidigitallibrary.org |

Antimicrobial Spectrum and Efficacy in Model Organisms

This compound has demonstrated notable antimicrobial and larvicidal properties. A study by Cansian et al. (2020) investigated the efficacy of an esterified oil containing this compound (98%) and geranyl cinnamate (99%). cabidigitallibrary.org This esterified oil exhibited higher antimicrobial activity against oxacillin (B1211168) and penicillin-resistant Staphylococcus aureus compared to the unesterified essential oil. cabidigitallibrary.org

Furthermore, the same study revealed that the esterified oil possessed greater larvicidal activity against Aedes aegypti larvae, the primary vector for diseases such as dengue and Zika fever. researchgate.netcabidigitallibrary.orgetflin.com The larvicidal activity was quantified by determining the lethal concentration (LC50) required to kill 50% of the larvae.

The antimicrobial spectrum of cinnamic acid and its esters is broad, with activity reported against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.govinnovareacademics.injapsonline.com The mechanism of action is thought to involve the disruption of the microbial cell membrane and inhibition of essential enzymes. japsonline.com

Table 3: Antimicrobial and Larvicidal Activity of Esterified Oil Containing this compound

| Organism | Activity | Result | Reference |

| Staphylococcus aureus (oxacillin and penicillin-resistant) | Antimicrobial | Higher activity than unesterified oil. | cabidigitallibrary.org |

| Aedes aegypti larvae | Larvicidal | Greater activity than unesterified oil. | researchgate.netcabidigitallibrary.orgetflin.com |

Investigation of Intermolecular Interactions and Receptor Binding

Understanding how this compound interacts with biological targets at a molecular level is crucial for elucidating its mechanism of action and for the rational design of more potent analogues.

Molecular Docking and Computational Chemistry Approaches

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.netsemanticscholar.orgjapsonline.com This method is instrumental in predicting the binding affinity and interaction patterns between a ligand and its target. While specific molecular docking studies exclusively on this compound are limited, research on related citronellyl esters and cinnamates provides valuable insights.

For instance, molecular docking studies on citronellyl esters have been performed to investigate their potential as inhibitors of enzymes like Pim1 kinase, which is implicated in leukemia. These studies help in understanding how the structural features of the ester, such as the length of the carbon chain, influence binding affinity. Similarly, docking studies on various cinnamate derivatives have been conducted to explore their interactions with receptors involved in cancer and infectious diseases. semanticscholar.org These computational analyses often identify key amino acid residues within the receptor's binding site that form hydrogen bonds or hydrophobic interactions with the ligand, stabilizing the complex. semanticscholar.org

Computational chemistry approaches, such as Density Functional Theory (DFT), are also employed to analyze the electronic structure and properties of molecules like this compound. nih.gov These calculations can provide information on the molecule's reactivity, stability, and potential for interaction with biological targets. By combining molecular docking with other computational methods, researchers can build a comprehensive model of the intermolecular interactions that govern the biological activity of this compound.

Table 4: Key Concepts in Molecular Docking Studies

| Concept | Description |

| Ligand | The small molecule being studied (e.g., this compound). |

| Receptor | The biological macromolecule (usually a protein) to which the ligand binds. |

| Binding Affinity | The strength of the interaction between the ligand and the receptor, often expressed as binding energy (e.g., in kcal/mol). Lower binding energy generally indicates a more stable complex. |

| PDB ID | A unique identifier for a biomolecular structure in the Protein Data Bank, a repository for 3D structural data of large biological molecules. researchgate.netsemanticscholar.orgjapsonline.com |

Biophysical Characterization of Ligand-Target Interactions

The precise biophysical characterization of the interactions between this compound and specific biological targets, such as enzymes or receptors, is not extensively detailed in publicly available scientific literature. Methodologies like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) are crucial for elucidating the atomic-level details of ligand-protein binding, including affinity, stoichiometry, and thermodynamics. While NMR spectroscopy is a well-established tool for studying ligand binding, particularly for characterizing the binding modes of molecules in stable protein-ligand complexes, specific studies applying these techniques to this compound are not readily found. nih.gov

Research into the interaction of structurally related compounds with biological targets offers some context. For instance, studies on odorant-binding proteins (OBPs) in insects, which are critical for the detection of volatile compounds, have involved biophysical techniques to characterize binding affinities for various floral odors. In one such study on Drosophila melanogaster, the OBP28a was expressed and characterized using circular dichroism (CD) spectroscopy to confirm its structural integrity and fluorescence binding assays to determine its affinity for various odorants. nih.gov While this compound itself was not tested, a related compound, citronellyl tiglate, was among the substances investigated for binding to OBP28a. nih.gov This highlights the methodologies that would be applicable to understanding how this compound interacts with insect olfactory proteins.

Furthermore, investigations into the enzymatic inhibition by similar molecules, such as the acetylcholinesterase (AChE) inhibition by citronellyl acetate (B1210297), suggest potential neurological targets. bioone.org However, without direct biophysical data for this compound, a detailed characterization of its binding poses and interaction landscape with specific protein targets remains an area for future research.

Role in Plant Defense Mechanisms and Ecological Interactions

This compound, as a natural product resulting from the esterification of citronellol (B86348) (a monoterpenoid) and cinnamic acid (a phenylpropanoid), is situated at the crossroads of two major biosynthetic pathways crucial for plant defense and ecological communication. hmdb.caresearchgate.net The roles of terpenoids and phenylpropanoids in these processes are well-documented, providing a framework for the potential functions of this compound. nih.govfrontiersin.org

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to biotic or abiotic stress, including pathogen attack. nih.govresearchgate.netplantsjournal.com Their production is a key component of induced resistance. The biosynthesis of many phytoalexins originates from the phenylpropanoid pathway, which begins with the amino acid phenylalanine. researchgate.netfrontiersin.org Key enzymes in this pathway, such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), convert phenylalanine into cinnamic acid and its derivatives, which are precursors to a wide array of defense compounds, including flavonoids, isoflavonoids, and coumarins that function as phytoalexins. researchgate.netfrontiersin.org

Given that cinnamic acid is a direct precursor to this compound, its synthesis is intrinsically linked to the activation of plant stress response pathways. umw.edu.plscholaris.ca The activation of mitogen-activated protein kinase (MAPK) cascades is a conserved signaling mechanism that regulates the production of phytoalexins, such as camalexin (B168466) in Arabidopsis, by transcriptionally upregulating biosynthetic genes in the defense pathways. nih.govnih.gov While direct evidence of this compound itself acting as a phytoalexin or directly inducing their synthesis is not documented, the upregulation of the phenylpropanoid pathway under stress conditions suggests that the metabolic flux could potentially lead to the synthesis of various cinnamate derivatives, including esters like this compound. researchgate.netfrontiersin.org Terpenoids, the other component of this compound, are also well-known to be involved in plant stress responses, with their emission often increasing under duress. nih.gov

Table 1: Key Concepts in Plant Stress Response Relevant to this compound

| Concept | Description | Relevance to this compound |

| Phytoalexins | Low molecular weight antimicrobial compounds produced by plants under stress. nih.govplantsjournal.com | The cinnamic acid moiety is a core component of the phenylpropanoid pathway, a major source of phytoalexin precursors. researchgate.netfrontiersin.org |

| Phenylpropanoid Pathway | A major plant metabolic pathway that produces a variety of secondary metabolites from phenylalanine, including cinnamic acid. frontiersin.org | Direct precursor (cinnamic acid) for the synthesis of this compound. |

| MAPK Cascade | A signaling pathway that transduces extracellular stimuli into intracellular responses, often leading to the activation of defense gene expression. nih.gov | Regulates the biosynthesis of phytoalexins derived from pathways that produce the precursors of this compound. |

| Plant Stress Response | A suite of physiological and biochemical changes in a plant following exposure to stressors like pathogens or herbivores. frontiersin.orgfrontiersin.org | The synthesis of both terpenoid and phenylpropanoid precursors of this compound is often upregulated during stress responses. nih.govfrontiersin.org |

Allelopathy refers to the chemical-mediated interactions between plants, which can be either inhibitory or stimulatory. researchgate.netmdpi.com Allelochemicals released by one plant can affect the germination, growth, and development of neighboring plants. researchgate.netfrontiersin.orgmdpi.com Similarly, plants engage in complex chemical dialogues with microbes in their environment, influencing the composition and activity of the plant's microbiome. uni-hannover.denih.govnih.govimrpress.com

Cinnamic acid and its derivatives are well-known allelochemicals. researchgate.net Studies have shown that various cinnamic acid esters can exhibit significant biological activity, including antifungal properties. For instance, prenylated trans-cinnamic esters have demonstrated efficacy against clinical strains of Fusarium spp., a genus that includes many important plant pathogens. mdpi.com This suggests that this compound, as a cinnamate ester, has the potential to function as an antimicrobial agent in the plant's defense against pathogenic fungi.

In plant-plant interactions, allelochemicals can influence the competitive balance within a plant community. cirad.fr While specific studies on the allelopathic effects of this compound on seed germination or seedling growth are lacking, the known activity of other allelochemicals provides a basis for its potential role. mdpi.comnih.gov These compounds can alter phytohormone balance, membrane permeability, and cellular division in target plants. researchgate.net The release of such compounds from roots or decaying plant material can shape the surrounding environment, affecting which other species can thrive. nih.gov

Table 2: Potential Allelochemical and Antimicrobial Roles of this compound

| Interaction Type | Potential Role of this compound | Supporting Evidence from Related Compounds |

| Plant-Plant | Inhibition of seed germination and seedling growth of competing plants. | Cinnamic acid and its derivatives are known allelochemicals that can inhibit plant growth. researchgate.netcirad.fr |

| Plant-Fungus | Antifungal activity against pathogenic fungi. | Prenylated trans-cinnamic esters show activity against Fusarium spp. mdpi.com |

| Plant-Bacteria | Modulation of bacterial communities in the rhizosphere. | Plants release a variety of secondary metabolites to structure their root microbiome. imrpress.com |

Semiochemicals are signaling molecules that mediate interactions between organisms. In the context of insect-plant communication, volatile organic compounds (VOCs) released by plants can act as attractants for pollinators or natural enemies of herbivores (synomones), or as repellents or deterrents to herbivores (allomones). plantprotection.pleuropa.eufrontiersin.org Conversely, insects can use plant-derived compounds as cues to locate host plants (kairomones) or even sequester them for their own use, for instance, as pheromones. researchgate.net

This compound, being a volatile ester with a floral and balsamic odor, possesses the chemical characteristics of a semiochemical. scent.vn Its constituent parts, citronellol and cinnamic acid derivatives, are frequently involved in insect-plant interactions. Citronellyl acetate, a closely related ester, has been identified as a semiochemical in various contexts, including having toxic effects on certain insects. bioone.org Furthermore, other cinnamate esters, such as ethyl cinnamate, have been identified as components of insect pheromones. researchgate.netsoton.ac.uk

The emission of volatile esters from flowers is a common strategy for attracting pollinators. frontiersin.org Herbivore-induced plant volatiles (HIPVs) often include a complex blend of terpenoids and other compounds that can attract predators and parasitoids of the attacking herbivores, an indirect defense mechanism. europa.eufrontiersin.org While direct evidence linking this compound to a specific insect-plant interaction is not available in the reviewed literature, the established roles of terpenoid and cinnamate esters in insect communication strongly suggest that it could function as a significant signaling molecule in various ecological contexts, such as pollination or defense. nih.govresearchgate.netnih.gov

Table 3: Potential Semiochemical Functions of this compound

| Semiochemical Class | Potential Function | Basis for Postulation |

| Kairomone | Host recognition cue for herbivorous insects. | Floral scent compounds often guide insects to food sources. |

| Synomone | Attractant for pollinators or for predators/parasitoids of herbivores. | Esters are common components of floral scents and herbivore-induced plant volatiles. europa.eufrontiersin.org |

| Allomone | Repellent or deterrent to herbivores. | Some plant secondary metabolites, including terpenoid esters, have deterrent properties. nih.gov |

| Pheromone Precursor | Sequestered by an insect and used to synthesize its own pheromones. | Ethyl cinnamate is a known component of a male moth's sex pheromone. researchgate.net |

Mechanistic and Molecular Studies on Citronellyl Cinnamate S Biological Actions

Cellular Pathway Modulation and Signal Transduction Cascades

A thorough understanding of how citronellyl cinnamate (B1238496) modulates cellular pathways and signal transduction is currently lacking in published research. While studies on related compounds offer some insights, direct evidence for citronellyl cinnamate is scarce.

Gene Expression Alterations and Proteomic Analysis

Impact on Second Messenger Systems

The direct impact of this compound on second messenger systems, such as cyclic AMP (cAMP) and intracellular calcium levels, has not been a specific focus of investigation. Studies on other fragrance compounds and terpenoids suggest that they can interact with olfactory receptors, which are G-protein coupled receptors, and subsequently modulate second messenger pathways. However, without specific research on this compound, any such effects remain speculative.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While a systematic SAR study on a series of this compound analogues is not documented, broader studies on cinnamate esters provide some general principles that may be applicable.

Systematic Structural Modifications and Their Biological Implications

Research on various cinnamate esters has demonstrated that modifications to both the cinnamic acid ring and the alcohol moiety can significantly influence biological activity, particularly antimicrobial and antiprotozoal effects. For example, studies on other cinnamate esters have shown that the nature and position of substituents on the aromatic ring, as well as the lipophilicity of the alcohol chain, are critical for their biological action. In one study, the antifungal activity of a series of cinnamate esters increased with the length of the alkyl chain of the alcohol, suggesting that the citronellyl group in this compound likely plays a significant role in its biological interactions. However, without direct comparative studies involving this compound analogues, these remain general observations.

Computational SAR Modeling for Predictive Bioactivity

Computational studies, including molecular docking, have been employed to predict the biological targets and binding affinities of various cinnamate derivatives, particularly in the context of their antimicrobial properties. These studies have identified potential interactions with microbial enzymes. For instance, molecular docking studies on cinnamate derivatives have suggested potential binding to enzymes like acetylcholinesterase. nih.gov However, specific computational models for predicting the bioactivity of this compound are not described in the available literature.

Pharmacokinetic and Pharmacodynamic Modeling in Pre-Clinical Research Models

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) modeling for this compound in pre-clinical models is not available. Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its dose-response relationship. The absence of this data for this compound significantly limits its potential for further development in any therapeutic context. While general information on the metabolism of esters suggests they are likely hydrolyzed to their constituent alcohol (citronellol) and acid (cinnamic acid), specific in vivo data for this compound is needed to confirm this.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Systems

Direct and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies on this compound in non-human systems are not extensively available in the public domain. However, its metabolic fate can be reliably predicted based on the well-documented pathways of its constituent molecules: citronellol (B86348) and cinnamic acid. hmdb.cacontaminantdb.ca As an ester, this compound is expected to undergo rapid hydrolysis, catalyzed by non-specific carboxylesterases present in tissues like the liver and intestinal mucosa, to yield citronellol and cinnamic acid. soton.ac.ukdtu.dk

Following hydrolysis, the individual components are metabolized via separate and well-characterized pathways.

Cinnamic Acid Metabolism: Once liberated, cinnamic acid is readily absorbed and metabolized. In studies on rats and mice, the primary metabolic route involves the β-oxidation of the side chain, which shortens it to form benzoic acid. nih.govcambridge.org Benzoic acid is then typically conjugated with glycine (B1666218) to produce hippuric acid, which is the major metabolite excreted in the urine. nih.govnih.gov Other minor metabolic pathways for cinnamic acid include direct conjugation with glycine to form cinnamoylglycine (B32772) or with glucuronic acid to form benzoyl glucuronide, both of which are also eliminated through urine. nih.gov In pigs, the average estimated life for cinnamic acid is between three to five hours post-administration. scielo.org.mx The vast majority of administered cinnamic acid (around 90%) is rapidly absorbed in the stomach and small intestine. scielo.org.mx

Citronellol Metabolism: The monoterpene alcohol, citronellol, also undergoes extensive metabolism. In vivo studies in rats have shown that following the hydrolysis of its esters, citronellol can be conjugated with glucuronic acid. soton.ac.uk The detection of free citronellol and its glucuronic acid conjugate in blood samples after administration of a related ester, citronellyl isobutyrate, confirms this pathway. soton.ac.uk Further metabolism can occur through the oxidation of the primary alcohol group to a carboxylic acid or via oxidation of the terminal methyl groups. nih.gov These transformations result in more polar metabolites that are easily excreted.

The high lipophilicity of the ester may lead to its initial sequestration in adipose tissue before hydrolysis and subsequent metabolism. soton.ac.uk

Table 1: Predicted ADME Profile of this compound in Non-Human Systems

| Process | Description | Key Metabolites | Primary Excretion Route | Supporting Evidence (Animal Model) |

|---|---|---|---|---|

| Absorption & Hydrolysis | Expected rapid hydrolysis by carboxylesterases in the intestine and liver into citronellol and cinnamic acid. soton.ac.ukdtu.dk High lipophilicity may lead to initial storage in fat tissue. soton.ac.uk | Citronellol, Cinnamic acid | N/A | Rat soton.ac.uk |

| Metabolism (Cinnamic Acid Moiety) | β-oxidation to benzoic acid, followed by conjugation with glycine. nih.govcambridge.org Minor pathways include direct conjugation with glycine or glucuronic acid. nih.gov | Hippuric acid, Benzoic acid, Cinnamoylglycine, Benzoyl glucuronide | Urine | Rat, Mouse nih.gov |

| Metabolism (Citronellol Moiety) | Conjugation with glucuronic acid. soton.ac.uk Oxidation of the primary alcohol group to a carboxylic acid. nih.gov | Citronellol glucuronide, 3,7-Dimethyl-6-octenoic acid | Urine | Rat, Rabbit soton.ac.uknih.gov |

Target Engagement and Dose-Response Relationships in Animal Models

There is a notable lack of research directly investigating the molecular targets and dose-response relationships of this compound. The biological actions are likely attributable to the combined or synergistic effects of its hydrolysis products, citronellol and cinnamic acid. beilstein-journals.orgresearchgate.net Studies on these individual components in animal models provide insight into potential mechanisms.

Citronellol: Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats have demonstrated that citronellol can engage with and modulate key enzymes involved in carbohydrate metabolism. Oral administration of citronellol at doses of 25, 50, and 100 mg/kg body weight for 30 days resulted in a dose-dependent improvement in glycemic control. nih.gov The most effective dose was found to be 50 mg/kg, which significantly restored the altered activities of hepatic enzymes like hexokinase, phosphofructokinase, glucose-6-phosphatase, and fructose-1,6-bisphosphatase to near-normal levels. nih.govresearchgate.net This suggests that citronellol's targets include these regulatory enzymes in the liver, leading to an amelioration of hyperglycemia. nih.gov

Cinnamic Acid: Cinnamic acid has also been studied for its effects on metabolic pathways. In db/db mice, a model for type 2 diabetes, oral treatment with cinnamic acid at a dose of 20 mg/kg/day for four weeks led to improvements in glucolipid metabolism. frontiersin.org While specific receptor engagement is not fully elucidated, the study indicated that cinnamic acid influences metabolic pathways such as tryptophan metabolism. frontiersin.org Cinnamic acid and its derivatives have been noted for a wide array of biological activities, including antioxidant and anti-inflammatory effects, which imply engagement with various cellular targets related to these processes. iiarjournals.orgmdpi.com

The translation of central nervous system receptor occupancy from animal models to humans is a complex field that often utilizes pharmacokinetic/pharmacodynamic (PK/PD) modeling and advanced imaging techniques like positron emission tomography (PET) to understand target engagement. nih.govnih.gov Such detailed investigations have not been applied to this compound.

Table 2: Dose-Response Relationships of this compound Components in Animal Models

| Compound | Animal Model | Dose Range | Observed Effect | Potential Target/Mechanism |

|---|---|---|---|---|

| Citronellol | Streptozotocin-induced diabetic rats | 25, 50, 100 mg/kg/day (oral, 30 days) | Dose-dependent reduction in plasma glucose and HbA1C; increase in insulin. nih.gov The 50 mg/kg dose was most effective. | Amelioration of hepatic carbohydrate metabolic enzymes (e.g., hexokinase, glucose-6-phosphatase). nih.govresearchgate.net |

| Cinnamic Acid | db/db mice | 20 mg/kg/day (oral, 4 weeks) | Improved glucolipid metabolism. frontiersin.org | Modulation of hepatic metabolic pathways, including tryptophan metabolism. frontiersin.org |

| Cinnamic Acid | Rats and Mice | 0.0005 to 2.5 mmol/kg | Metabolite excretion patterns varied with dose; excretion of cinnamoylglycine in mice was more significant at lower doses. nih.gov | Dose-dependent shifts in metabolic pathways (pharmacokinetics). nih.gov |

Advanced Research Applications and Methodological Developments

Analytical Methodologies for Quantitation and Characterization in Complex Biological Matrices

The accurate detection and quantification of citronellyl cinnamate (B1238496) and its metabolites in complex biological matrices such as blood, urine, and tissue are crucial for understanding its pharmacokinetic and pharmacodynamic properties. d-nb.infonih.govdntb.gov.ua The inherent complexity and the presence of numerous interfering substances in these matrices necessitate the use of highly sensitive and selective analytical techniques. d-nb.infoeco-vector.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques widely employed for the trace analysis of organic compounds like citronellyl cinnamate in biological samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of this compound, which is a relatively large and less volatile molecule, derivatization might be necessary to enhance its volatility and thermal stability. The sample preparation for GC-MS analysis in biological matrices typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove matrix interferences. eco-vector.com Direct sample introduction (DSI) is an alternative technique that can minimize the impact of co-extracted matrix components. d-nb.infodntb.gov.ua

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is highly versatile and can analyze a wide range of compounds, including those that are not amenable to GC-MS. nih.gov Reversed-phase LC is a common separation mode for compounds like this compound. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the quantification of analytes at very low concentrations. nih.gov The development of a robust LC-MS/MS method requires careful optimization of chromatographic conditions and mass spectrometric parameters.

A comparative overview of these techniques for the trace analysis of compounds similar to this compound is presented in the table below.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. |

| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization may be needed for less volatile compounds. | Suitable for a wide range of volatilities and thermal stabilities. |

| Sample Preparation | Often involves extraction (LLE, SPE) and potentially derivatization. | Typically involves extraction (LLE, SPE, protein precipitation) and filtration. nih.gov |

| Sensitivity | High, with limits of quantification (LOQs) often in the picogram to nanogram range. nih.gov | Very high, with LOQs often in the picogram to femtogram range, especially with MS/MS. nih.gov |

| Selectivity | High, particularly with selected ion monitoring (SIM) or MS/MS. | Very high, especially with multiple reaction monitoring (MRM) in MS/MS. |

| Matrix Effects | Can be significant, but techniques like DSI-GC-MS/MS can mitigate these. d-nb.infodntb.gov.ua | Prone to matrix effects (ion suppression or enhancement), requiring careful method development and validation. |

The structural elucidation of metabolites and degradation products of this compound in biological systems is critical for understanding its metabolic fate. Hyphenated techniques that couple a separation method with a powerful spectroscopic detector are indispensable for this purpose. nih.gov

LC-MS/MS: Tandem mass spectrometry is a cornerstone for structural elucidation. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, detailed structural information can be obtained. nih.gov This fragmentation pattern provides a "fingerprint" that can be used to identify the compound and its metabolites.

LC-NMR: The coupling of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy provides unambiguous structural information. While less sensitive than MS, NMR is unparalleled in its ability to determine the precise stereochemistry and connectivity of atoms within a molecule.

The synergy of these hyphenated techniques provides a comprehensive approach to the structural analysis of complex molecules in biological matrices.

This compound as a Chemical Probe in Biological Systems

Chemical probes are small molecules designed to study and manipulate biological processes. While there is limited specific research on this compound as a chemical probe, its structural motifs suggest potential for modification into such tools.

Fluorescent probes are invaluable for visualizing the localization and dynamics of molecules within living cells. nih.gov A fluorescently tagged version of this compound could potentially be synthesized by incorporating a fluorophore, such as a coumarin (B35378) or fluorescein (B123965) derivative, into its structure. researchgate.netnih.gov The design of such a probe would require careful consideration to ensure that the fluorescent tag does not significantly alter the biological activity or distribution of the parent molecule. The citronellyl or cinnamate moiety could be modified to attach the fluorescent tag.

Potential Design Strategies for a Fluorescent this compound Probe:

| Probe Component | Function | Potential Chemical Moieties |

| Recognition Element | Binds to the biological target of interest. | The this compound scaffold. |

| Fluorophore | Emits light upon excitation, enabling visualization. | Coumarin, Fluorescein, Rhodamine. nih.gov |

| Linker | Connects the recognition element to the fluorophore. | A stable, non-interfering chemical bond. |

The application of such a probe would involve introducing it to cells and using fluorescence microscopy to observe its cellular uptake, distribution, and potential interactions with specific organelles or proteins.

Affinity probes are used to identify the specific protein targets of a bioactive compound. This typically involves modifying the compound with a reactive group that can covalently bind to its target protein upon activation, and a tag for subsequent purification and identification. While no studies have specifically reported the use of this compound as an affinity probe, its structure could be adapted for this purpose.

Conceptual Design of a this compound-Based Affinity Probe:

| Component | Function | Example Moiety |

| Binding Moiety | Interacts with the target protein. | This compound. |

| Reactive Group | Forms a covalent bond with the target. | Photo-activatable groups (e.g., diazirine) or chemically reactive groups. |

| Reporter Tag | Enables detection and purification of the target-probe complex. | Biotin, clickable alkyne or azide (B81097) groups. |

The general workflow for using such a probe would involve treating cells or a cell lysate with the probe, activating the reactive group to form a covalent bond with the target protein, and then using the reporter tag to isolate and identify the protein using techniques like mass spectrometry.

Exploration of this compound in Material Science

The cinnamate moiety of this compound offers intriguing possibilities for applications in material science. Cinnamic acid and its derivatives are known to participate in photochemical reactions, particularly [2+2] cycloaddition upon exposure to UV light. researchgate.netdntb.gov.ua This property has been extensively utilized in the development of photosensitive and cross-linkable polymers. nih.gov

The incorporation of the cinnamate group into polymers can lead to materials with tunable properties. rsc.org For instance, the photocrosslinking of cinnamate-containing polymers can be used to create hydrogels, elastomers, and other materials with applications in drug delivery, tissue engineering, and photoresists. nih.govacs.org The citronellyl portion of the molecule, being a terpene derivative, could impart properties such as hydrophobicity and flexibility to the resulting polymer.

Potential Applications of Cinnamate-Containing Polymers in Material Science:

| Application Area | Principle of Functionality | Potential Role of this compound |

| Photolithography | The cinnamate groups undergo photocrosslinking, changing the solubility of the polymer in specific areas upon UV exposure. | The cinnamate moiety would act as the photosensitive cross-linking agent. |

| Biodegradable Polymers | The ester linkage in this compound can be susceptible to hydrolysis, potentially leading to biodegradable materials. nih.gov | Could be incorporated as a monomer in the synthesis of biodegradable polyesters. |

| Shape-Memory Polymers | The cross-links formed by the dimerization of cinnamate groups can act as netpoints in a polymer network, enabling shape-memory effects. researchgate.net | Could contribute to the design of novel shape-memory materials. |

| Fragrance-Releasing Polymers | The ester bond could be designed to hydrolyze slowly, releasing the fragrant citronellol (B86348) and cinnamic acid moieties over time. | Could be used in the development of functionalized textiles or packaging materials. |